N-(2-Methylpropyl)acetamide

Gas Chromatography Retention Index Amide Separation

N-(2-Methylpropyl)acetamide, synonymous with N-isobutylacetamide, is a secondary acetamide (C₆H₁₃NO, MW 115.17 g/mol) bearing a branched isobutyl substituent on the amide nitrogen. This branching differentiates it from linear and other branched N-alkyl acetamides in hydrogen-bonding propensity, chromatographic retention, and physicochemical properties, making it a compound of interest where steric and electronic modulation around the amide group is critical.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1540-94-9
Cat. No. B073162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylpropyl)acetamide
CAS1540-94-9
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C
InChIInChI=1S/C6H13NO/c1-5(2)4-7-6(3)8/h5H,4H2,1-3H3,(H,7,8)
InChIKeyVDQMVRFHUYAKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)acetamide (CAS 1540-94-9) – A Structurally Distinct Secondary Acetamide for Research and Industrial Procurement


N-(2-Methylpropyl)acetamide, synonymous with N-isobutylacetamide, is a secondary acetamide (C₆H₁₃NO, MW 115.17 g/mol) bearing a branched isobutyl substituent on the amide nitrogen [1]. This branching differentiates it from linear and other branched N-alkyl acetamides in hydrogen-bonding propensity, chromatographic retention, and physicochemical properties, making it a compound of interest where steric and electronic modulation around the amide group is critical [2].

Why N-(2-Methylpropyl)acetamide Cannot Be Freely Interchanged with Its Linear or Tertiary Analogs


The competition between steric hindrance and hydrogen-bonding capacity in secondary acetamides is exquisitely sensitive to alkyl-chain topology. Substituting N-(2-methylpropyl)acetamide with N-n-butylacetamide or N-tert-butylacetamide alters self-association equilibria in solution [1], shifts gas chromatographic retention indices by up to 113 Kovats units [2], and modifies physical properties such as boiling point and density . These differences directly impact separation protocols, formulation stability, and the reproducibility of synthetic procedures; therefore, generic substitution without verification risks compromising experimental outcomes.

Quantitative Differentiation Evidence for N-(2-Methylpropyl)acetamide Against Closest Analogs


Kovats Retention Index on Non-Polar Capillary GC Columns (SE-30 Phase)

Under identical isothermal GC conditions (SE-30 packed column, 180 °C, N₂ carrier), N-(2-methylpropyl)acetamide elutes at a Kovats retention index of 1013, placing it between N-tert-butylacetamide (900) and N-n-butylacetamide (1090). This 77–113 unit spread enables baseline resolution of the three butylacetamide isomers [1].

Gas Chromatography Retention Index Amide Separation

Self-Association Tendency via Hydrogen Bonding in Non-Polar Solvents

Infrared spectroscopy in carbon tetrachloride reveals a clear self-association order among butylacetamide isomers: N-n-butylacetamide > N-isobutylacetamide > N-sec-butylacetamide > N-tert-butylacetamide [1]. While absolute equilibrium constants for N-isobutylacetamide were determined to be lower than for the n-butyl isomer, the branched isobutyl group still permits stronger association than the sec- or tert-butyl congeners, reflecting a balance between steric shielding and NH donor accessibility.

Hydrogen Bonding Self-Association IR Spectroscopy

Boiling Point and Volatility Profile for Distillation and Storage

The boiling point of N-(2-methylpropyl)acetamide at atmospheric pressure is 207.3 ± 8.0 °C , which is approximately 22 °C lower than that of N-n-butylacetamide (229 °C) and about 8 °C higher than that of N-tert-butylacetamide (199.2 °C) . This intermediate volatility can influence distillation cut points and headspace composition in multi-component mixtures.

Boiling Point Volatility Physical Property

Density and Refractive Index for Formulation and Identity Testing

The liquid density (d²⁵₄) of N-(2-methylpropyl)acetamide is reported as 0.8891, with a refractive index (n²⁰D) of 1.4375 [1]. In comparison, N-n-butylacetamide shows a density of approximately 0.862–0.9 g/cm³ and a refractive index of 1.439–1.441 , while N-tert-butylacetamide (a solid at room temperature, mp 96–98 °C) exhibits a refractive index of 1.414 . The branched isobutyl derivative thus occupies a distinct density–RI space that can serve as a rapid identity check.

Density Refractive Index Quality Control

Aqueous Solubility as a Function of Alkyl Chain Branching

The ALOGPS-predicted water solubility of N-(2-methylpropyl)acetamide is 83.7 g/L (logP = 0.63) [1], whereas N-n-butylacetamide exhibits a lower solubility consistent with its more extended hydrophobic surface. Though head-to-head experimental solubility data are sparse, the trend aligns with the expectation that branching increases aqueous solubility relative to linear isomers of the same carbon count, a factor relevant to extraction and mobile-phase design.

Water Solubility Partitioning Sample Preparation

Priority Application Scenarios for N-(2-Methylpropyl)acetamide Based on Quantitative Differentiation


Isomer-Specific Gas Chromatographic Method Development

When developing GC methods for purity analysis of butylacetamide isomer mixtures, N-(2-methylpropyl)acetamide's Kovats index of 1013 on SE-30 provides a well-resolved window between the tert-butyl (900) and n-butyl (1090) isomers [1]. Laboratories can exploit this 77-unit gap to validate isomer identity and quantify cross-contamination at levels suitable for pharmacopeial or agrochemical intermediate specifications.

Solvent and Co-Solvent System Design Exploiting Intermediate Self-Association

For solution-phase organic synthesis or crystallization processes where amide–amide hydrogen bonding influences solubility and nucleation, N-(2-methylpropyl)acetamide offers a self-association strength intermediate between the strongly associating n-butyl and the weakly associating tert-butyl analog [2]. This allows fine-tuning of solvent-solute interactions without switching to entirely different amide or urea solvent classes.

Distillation-Based Purification in Kilogram-Scale Production

Its boiling point (~207 °C) is sufficiently separated from N-n-butylacetamide (229 °C) to permit fractional distillation under vacuum, reducing the need for chromatographic purification. This is particularly advantageous when the compound is used as a synthetic intermediate where high throughput and cost efficiency are paramount.

Natural Product and Metabolomics Reference Standard

N-(2-Methylpropyl)acetamide has been identified as a secondary metabolite in endophytic fungi (e.g., Daldinia eschscholtzii) [3] and detected in alcoholic beverages such as wine [4]. Its well-defined chromatographic and spectroscopic signatures, combined with the quantitative retention index data, make it a reliable reference standard for GC-MS and LC-MS metabolomics workflows.

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